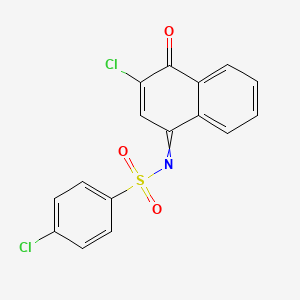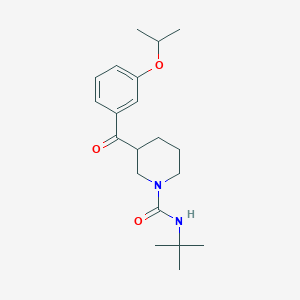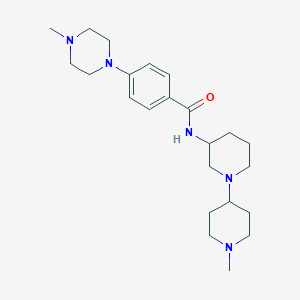
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 25I-NBOMe, a member of the NBOMe family of compounds that are structurally similar to the psychedelic drug LSD. However, 25I-NBOMe has a much higher potency than LSD and has been associated with a number of adverse effects, including seizures, cardiac arrest, and death. Despite these risks, 25I-NBOMe continues to be studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 25I-NBOMe is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, perception, and cognition. By binding to this receptor, 25I-NBOMe can alter the activity of neurons in the brain, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. However, it is known that this compound can cause a wide range of effects, including changes in mood, perception, and cognition. Additionally, 25I-NBOMe has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.
Advantages and Limitations for Lab Experiments
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows researchers to study the effects of this compound at very low concentrations. Additionally, 25I-NBOMe is relatively easy to synthesize, making it readily available for research purposes. However, one major limitation of using 25I-NBOMe in lab experiments is its potential for adverse effects, which can make it difficult to study this compound in vivo.
Future Directions
There are a number of future directions for research on 25I-NBOMe. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, researchers are interested in studying the structure and function of serotonin receptors and how they are involved in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 25I-NBOMe and how these effects can be mitigated or avoided.
Synthesis Methods
The synthesis of 25I-NBOMe involves the reaction of 2,6-dimethoxybenzaldehyde with 2,4,5-trichlorophenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with benzoyl chloride to form the final product, 2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide.
Scientific Research Applications
25I-NBOMe has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In particular, this compound has been used to study the structure and function of serotonin receptors, which are involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Additionally, 25I-NBOMe has been studied for its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
2,6-dimethoxy-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-12-4-3-5-13(22-2)14(12)15(20)19-11-7-9(17)8(16)6-10(11)18/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBTYLSYDUWOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)

![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)

